molecular formula C21H21ClN4O3S B2839142 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 852542-82-6

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2839142
CAS No.: 852542-82-6
M. Wt: 444.93
InChI Key: SWVGFORMUIBORT-UHFFFAOYSA-N
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Description

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a quinazolinone derivative featuring a chloro-substituted quinazolinone core linked to a piperazine ring modified with a 2-phenylethenesulfonyl (styrenesulfonyl) group. The sulfonyl group enhances polarity and may improve metabolic stability, while the piperazine moiety contributes to solubility and binding affinity modulation.

Properties

IUPAC Name

7-chloro-2-[[4-(2-phenylethenylsulfonyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-17-6-7-18-19(14-17)23-20(24-21(18)27)15-25-9-11-26(12-10-25)30(28,29)13-8-16-4-2-1-3-5-16/h1-8,13-14H,9-12,15H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVGFORMUIBORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=C(C=CC(=C3)Cl)C(=O)N2)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, such as inhibitory activity against influenza a. This could suggest that the compound might interact with its targets in a similar manner, leading to changes in the biochemical processes within the cell.

Pharmacokinetics

It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities. This suggests that the compound might have a wide range of molecular and cellular effects.

Action Environment

It is known that the length of the carbon-chain linker and electronic properties of similar compounds are decisive for their biological activity. This suggests that environmental factors, such as pH, temperature, and presence of other molecules, might influence the compound’s action, efficacy, and stability.

Biological Activity

7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinazolinone scaffold, which is known for its diverse biological properties. The presence of a chloro group and a piperazine moiety contributes to its pharmacological profile.

Molecular Formula

  • Molecular Formula : C₁₆H₁₈ClN₃O₂S
  • Molecular Weight : 351.85 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Evaluation
A notable study investigated the cytotoxic effects of this compound against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. The results indicated significant cytotoxicity with an IC₅₀ value of approximately 6.50 μM against MCF-7 cells and 11.75 μM against PC3 cells. These values were comparable to those of standard chemotherapeutics such as doxorubicin, which had IC₅₀ values of 6.77 μM and 7.73 μM for MCF-7 and PC3 cells, respectively .

CompoundCell LineIC₅₀ (μM)
This compoundMCF-76.50
This compoundPC311.75
DoxorubicinMCF-76.77
DoxorubicinPC37.73

The mechanism underlying the anticancer activity of this compound involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been identified as a potent inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR-II), a critical target in cancer therapy due to its role in angiogenesis.

VEGFR-II Inhibition
The compound demonstrated an IC₅₀ value of 1.38 μM against VEGFR-II, indicating strong inhibitory activity compared to sorafenib (0.33 μM), a well-known VEGFR inhibitor . Molecular docking studies revealed that the binding mode of this compound closely resembles that of established VEGFR inhibitors.

Additional Biological Activities

Beyond its anticancer properties, preliminary studies suggest that this compound may exhibit activity against other biological targets, including:

PARP Inhibition
Research into quinazolinone derivatives has shown that certain structural modifications can enhance PARP (Poly ADP-ribose polymerase) inhibitory activity. Compounds similar to our target have demonstrated IC₅₀ values in the nanomolar range against PARP enzymes, making them potential candidates for combination therapies in cancer treatment .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared below with 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one (CAS: 854041-16-0), a closely related analog from .

Parameter Target Compound 7-Chloro-2-((4-(4-hydroxyphenyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one
Molecular Formula C₂₁H₂₂ClN₄O₃S (calculated) C₁₉H₁₉ClN₄O₂
Molecular Weight 445.52 g/mol (calculated) 370.83 g/mol
Core Structure 3,4-Dihydroquinazolin-4-one Quinazolin-4(3H)-one
Piperazine Substituent 2-Phenylethenesulfonyl (styrenesulfonyl) 4-Hydroxyphenyl
Key Functional Groups Chloro, sulfonyl, vinylphenyl Chloro, hydroxyphenyl
Storage Conditions Not reported (assumed stable at ambient conditions) Sealed in dry, 2–8°C
Hazard Statements Not reported (potential H302/H315/H319*) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)

*Assumed based on structural similarity to compound.

Research Findings and Implications

Impact of Piperazine Substituents: The 2-phenylethenesulfonyl group in the target compound introduces a bulky, electron-withdrawing sulfonyl moiety, which likely enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or tyrosine kinases) compared to the 4-hydroxyphenyl group in the analog . The latter’s hydroxyl group may promote hydrogen bonding but could reduce metabolic stability due to susceptibility to glucuronidation. The target compound’s higher molecular weight (445.52 vs.

Hazard Profile :

  • The analog’s hazards (H302/H315/H319) align with typical piperazine derivatives. The target compound’s sulfonyl group may mitigate oral toxicity (H302) by reducing gastrointestinal absorption but could introduce new risks (e.g., sulfonamide hypersensitivity).

Stability and Storage :

  • The analog’s requirement for cold storage (2–8°C) implies sensitivity to heat or moisture. The target compound’s sulfonyl group may confer greater stability, though experimental validation is needed.

Broader Context of Quinazoline Derivatives

While the compound in (a benzo[d][1,3]dioxole carboxamide derivative) shares a chloro-substituted core, its distinct scaffold and cyclohexyl-methoxyazetidine substituent render it pharmacologically divergent . This highlights the structural diversity within the quinazoline class and underscores the need for target-specific optimization.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Chloro-2-{[4-(2-phenylethenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the quinazolinone core followed by functionalization of the piperazine ring. Critical steps include:

  • Chlorination : Introducing the chloro substituent at position 7 of the quinazolinone ring using reagents like POCl₃ or PCl₅ under anhydrous conditions .
  • Piperazine Modification : Sulfonylation of the piperazine moiety with 2-phenylethenesulfonyl chloride requires controlled pH (neutral to slightly basic) to avoid side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (using ethanol/water) are essential for isolating high-purity product .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the sulfonyl group (¹H NMR: δ ~3.5–4.0 ppm for piperazine protons; ¹³C NMR: δ ~40–50 ppm for CH₂-SO₂) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₂H₂₀ClN₃O₃S) with <2 ppm error .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Solutions include:

  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric forms of the sulfonamide group .
  • X-ray Crystallography : Resolve ambiguous NOEs or coupling constants by determining the crystal structure .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., [4-(4-chlorophenyl)sulfonylpiperazine derivatives]) .

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

  • Methodological Answer :

  • Artificial Force Induced Reaction (AFIR) : Predict feasible reaction pathways by simulating energy barriers for key steps like sulfonylation or ring closure .
  • Density Functional Theory (DFT) : Calculate transition states to identify optimal catalysts (e.g., DIPEA for sulfonylation) .
  • Machine Learning : Train models on existing piperazine-quinazolinone reaction datasets to predict yields under varying conditions (temperature, solvent) .

Q. What experimental designs are recommended for studying this compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to measure half-life (t₁/₂) and intrinsic clearance .
  • LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., oxidative dechlorination) .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to assess isotope effects .

Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay systems?

  • Methodological Answer :

  • Assay Replication : Test the compound in orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific interactions that may explain variability .
  • Structural Dynamics : Perform molecular dynamics simulations to assess binding mode consistency across homologs .

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